Tak-901

Content Navigation

CAS Number

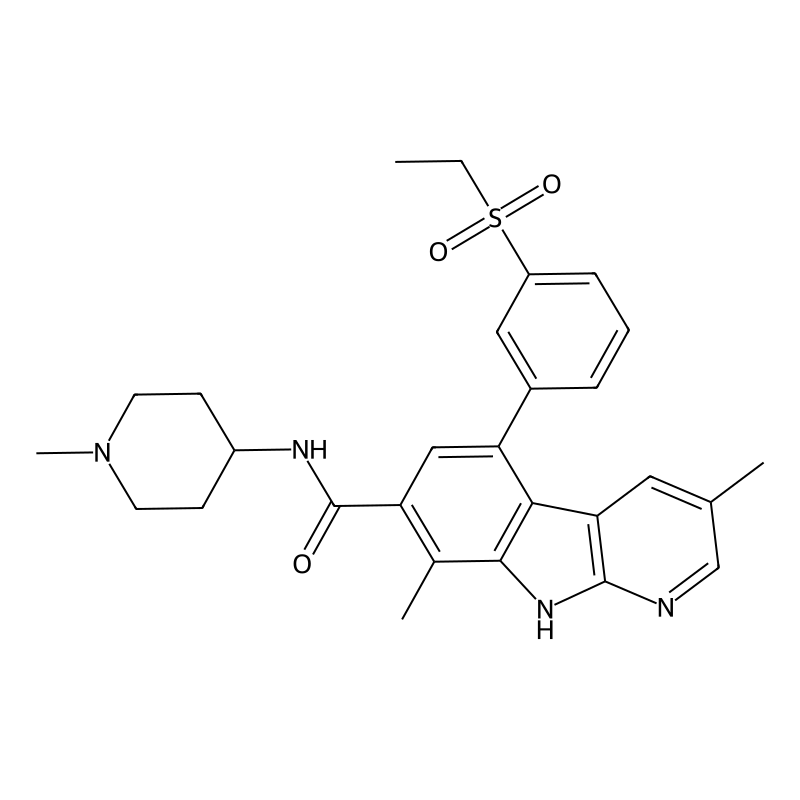

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action & Key Targets

TAK-901 is characterized as a multi-targeted agent with a primary and well-characterized role in inhibiting mitotic kinases.

- Primary Kinase Inhibition: this compound is a potent inhibitor of the Aurora kinases, which are crucial regulators of mitosis. Its inhibition of Aurora B is particularly notable for being time-dependent and tight-binding, with a very slow dissociation rate (half-life of 920 minutes), suggesting it forms a very stable complex with the enzyme [1] [2] [3].

- Cellular Consequences: By inhibiting Aurora B, this compound disrupts critical mitotic processes. This leads to:

- Additional Targets: Beyond Aurora kinases, biochemical screening revealed this compound inhibits other kinases, including FLT3, FGFR2, JAK3, c-Src, and CLK2 with nanomolar potency [2]. However, in cellular assays, its potency against pathways like JAK/STAT and Src was lower, indicating its primary cellular activity is driven by Aurora kinase inhibition [2] [3]. Recent research also identifies EPHA2 and the lipid metabolism regulator SREBP1 as potential downstream effectors of its anti-cancer activity [5] [4].

The following diagram illustrates the primary mechanism of action of this compound and its downstream cellular effects.

This compound inhibits Aurora kinases and other targets, leading to multiple anti-cancer effects.

Preclinical & Clinical Data

Extensive preclinical studies and early-stage clinical trials have been conducted to evaluate the efficacy and safety of this compound.

In Vitro & In Vivo Efficacy

This compound demonstrated broad anti-proliferative activity across a wide panel of human cancer cell lines. The table below summarizes its potency in various cell models.

| Cancer Cell Line / Model | This compound Activity / EC₅₀ |

|---|---|

| A2780 (Ovarian) | 0.085 µM [1] |

| A549 (Lung) | 0.13 µM [1] |

| HT29 (Colon) | 0.062 µM [1] |

| PC3 (Prostate) | 0.19 µM [1] |

| U87MG (Glioblastoma) | Reduced viability, induced apoptosis [4] |

| Glioma Stem Cells (GSCs) | Reduced self-renewal, invasion, and viability [4] |

| A2780 Xenograft (Mice) | Tumor stasis for 30 days at 30-40 mg/kg [1] |

| AML MV4-11 Xenograft (Mice) | Tumor stasis for 30 days at 30-40 mg/kg [1] |

| Glioblastoma Xenograft (Mice) | Potently suppressed tumor growth [4] |

Clinical Trial Status

This compound advanced to Phase I clinical trials for evaluating safety and dosing. Key trials have been completed, but the drug has not progressed to later phases.

- NCT00807677: A Phase I study in patients with various hematologic malignancies (leukemias, lymphomas, multiple myeloma) [6] [2].

- NCT00935844: A Phase I study in adult patients with advanced solid tumors or lymphoma to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose [2] [7].

Experimental Protocols

For researchers looking to work with this compound in a laboratory setting, here is a summary of key methodologies from the literature.

Kinase Activity Assay [1] [3]

- Objective: Measure inhibition of Aurora A/TPX2 and Aurora B/INCENP complexes.

- Key Steps:

- Reaction Setup: Serially dilute this compound in DMSO and incubate with kinase complexes.

- Aurora A Assay: Use 2 nM Aurora A/TPX2, 100 nM FL-Kemptide substrate, and 1 mM ATP.

- Aurora B Assay: Use 0.8 nM Aurora B/INCENP, 100 nM FL-PKAtide substrate, and 150 µM ATP.

- Detection: Quantify phosphorylated product using IMAP detection reagents or similar.

- Note: For time-dependent inhibition studies, pre-incubate Aurora B/INCENP with this compound for 1 hour before adding ATP to initiate the reaction.

Cell Proliferation Assay [1]

- Objective: Determine anti-proliferative effects (EC₅₀) in cancer cell lines.

- Key Steps:

- Cell Plating: Plate cells in 96-well microtiter plates.

- Dosing: Treat cells with serial dilutions of this compound for 72 hours.

- Proliferation Readout: Measure DNA synthesis via BrdUrd (bromodeoxyuridine) incorporation ELISA or determine cell viability using the MTS colorimetric assay.

In Vivo Animal Studies [1] [4]

- Objective: Evaluate anti-tumor efficacy in xenograft models.

- Common Models: Nude mice or rats subcutaneously implanted with human cancer cells (e.g., A2780 ovarian, U87MG glioblastoma).

- Dosing Regimen: Intravenous (IV) administration, typically twice daily (b.i.d.) on 2 consecutive days per week, for multiple cycles.

- Endpoint Analysis: Monitor tumor volume over time. Collect plasma and tumor samples for pharmacokinetic (PK) and pharmacodynamic (PD) analysis (e.g., measuring histone H3 phosphorylation as a marker of target engagement).

Emerging Research & Perspectives

Recent studies have explored new mechanisms and potential applications for this compound beyond its known Aurora kinase targets.

- Targeting Lipid Metabolism in Glioblastoma: A 2022 study revealed that this compound's potent activity against glioblastoma and glioma stem cells is linked to its ability to downregulate the master lipid metabolism regulator SREBP1 and its downstream pathways [4]. This suggests that metabolic reprogramming is a key part of its anti-tumor effect.

- Inhibition of EPHA2 in Prostate Cancer: A 2025 study identified this compound as a novel inhibitor of EPHA2, a receptor tyrosine kinase implicated in cancer progression. This action contributes to inducing apoptosis and cell cycle arrest in prostate cancer models, revealing another potential avenue for its use [5].

- Challenges in Aurora Kinase Drug Development: While potent, this compound, like other early Aurora kinase inhibitors, did not progress beyond Phase I trials. Reviews note that first-generation inhibitors often faced challenges of low efficacy and high toxicity in the clinic [8]. This highlights a broader industry shift towards developing more selective inhibitors and better combination strategies.

References

- 1. This compound | Aurora Kinase Inhibitor [medchemexpress.com]

- 2. This compound | Aurora Kinase inhibitor - Selleck Chemicals [selleckchem.com]

- 3. Biological characterization of this compound, an investigational ... [pubmed.ncbi.nlm.nih.gov]

- 4. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel EPHA2 inhibitor as a therapeutic strategy ... [sciencedirect.com]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. An Open-Label, Dose Escalation, Phase I Study of TAK- ... [dana-farber.org]

- 8. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]

Biochemical & Cellular Characterization of TAK-901

TAK-901 is a potent, multitargeted, small-molecule inhibitor derived from a novel azacarboline kinase hinge-binder chemotype. Its primary mechanism involves time-dependent, tight-binding inhibition of Aurora B kinase [1] [2].

The table below summarizes key quantitative data from biochemical and cellular assays:

| Parameter | Description / Value |

|---|---|

| Primary Target & Mechanism | Multitargeted Aurora B kinase inhibitor; time-dependent, tight-binding [1] [2] |

| Biochemical IC₅₀ | Aurora A: 21 nM; Aurora B: 15 nM [2] |

| Other Kinases Inhibited | FLT3, FGFR2, JAK3 (1.2 nM), c-Src (1.3 nM), CLK2, FGR, YES1 (<2.0 nM) [1] [2] |

| Cellular Proliferation IC₅₀ | 40 - 500 nM (across various human cancer cell lines) [1] |

| Cellular Phenotypic Effects | Suppression of histone H3 phosphorylation; induction of polyploidy [1] [3] |

| Dissociation Half-life (Aurora B-INCENP) | 920 minutes [2] |

| Affinity Constant (Kᵢ) | 0.02 nM (for Aurora B-INCENP) [2] |

Experimental Protocols for Key Assays

Here are the methodologies used to characterize this compound's activity and mechanism, which you can adapt for related research.

- Cellular Proliferation Assay: The anti-proliferative effects of this compound were evaluated across a panel of human cancer cell lines derived from different tissues. Cells were treated with the compound, and cell viability or proliferation was measured. The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves, ranging from 40 to 500 nM [1].

- Cellular Phenotype Analysis (Immunofluorescence/Flow Cytometry): To confirm the on-target inhibition of Aurora B kinase, cellular phenotypes were analyzed. For example, human PC3 prostate cancer or HL60 acute myeloid leukemia cells were treated with this compound. The cells were then fixed and immunostained for phospho-histone H3 (Ser10) to visualize inhibition of this direct Aurora B substrate. Induction of polyploidy was assessed by measuring DNA content via flow cytometry [1] [2].

- In Vivo Xenograft Efficacy Studies: The anti-tumor efficacy of this compound was investigated in rodent xenograft models. Human tumor cells (e.g., from solid tumors or leukemias) were implanted into immunodeficient mice. This compound was administered, and tumor volume was monitored over time. In the A2780 ovarian cancer model, complete regression of tumors was observed. Pharmacodynamic (PD) markers, such as pH3Ser10 levels in tumor tissues, were analyzed and correlated with drug concentration in the tumor [1].

Synergistic Combination Strategy

A synthetic lethal siRNA screen identified that depletion of B-cell lymphoma-extra large (BCL-xL) synergizes with this compound [3].

Synergistic mechanism of this compound and BCL-xL inhibition [3]

Preclinical & Clinical Development Status

This compound demonstrated potent activity against various human solid tumor and leukemia models in vivo [1]. Based on this strong preclinical profile, this compound entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors or hematologic malignancies [2]. The most recent information available from the searched clinical trial registries indicates that these trials have been Completed, with no results posted and no evidence of progression to later-phase trials [2].

Conclusion and Key Insights

References

TAK-901 background and exploratory research

Key Exploratory Research Findings

Preclinical studies have elucidated the multi-faceted anti-tumor effects of TAK-901 across different cancer types.

In Glioblastoma (GBM): Research showed that this compound significantly inhibits the growth of both traditional GBM cell lines and hard-to-treat glioma stem cells (GSCs). The compound reduced cell viability, induced apoptosis (programmed cell death), and impaired the cells' ability to self-renew, migrate, and invade [1] [2]. In vivo, using orthotopic xenograft mouse models, this compound treatment considerably inhibited tumor growth [1] [2]. A key discovery was that this compound exerts its effects by suppressing SREBP1-mediated lipid metabolism, a crucial pathway for cancer cell growth and survival. Overexpression of SREBP1 was shown to partially rescue the cells from this compound-induced death, confirming the importance of this pathway [1] [2].

In Prostate Cancer: A 2025 study identified this compound as a novel EPHA2 inhibitor, suggesting a dual-targeting capability. In this context, this compound induced apoptosis and cell cycle arrest, presenting a potential therapeutic strategy against this malignancy [3].

Experimental Protocols for Key Assays

The following methodologies are compiled from the cited research to illustrate how the biological effects of this compound were evaluated.

| Investigation Area | Key Assays & Protocols |

|---|

| Cell Viability & Proliferation | • Cell Viability Assays: Used to measure the reduction in viable cells after this compound treatment [1]. • Clonogenic/Self-renewal Assays: Assessed the ability of single cells to form colonies or neurospheres, demonstrating inhibition of cancer stemness [1] [2]. | | Cell Death & Cell Cycle | • Apoptosis Assays: Quantified the percentage of cells undergoing programmed cell death (e.g., via flow cytometry) [1]. • Cell Cycle Analysis: Employed to confirm this compound-induced cell cycle arrest [1]. • Live/Dead Staining: Used fluorescent dyes to visually distinguish live cells from dead cells [1]. | | Mechanistic & Functional Studies | • Western Blotting: Analyzed protein expression and phosphorylation (e.g., phospho-Histone H3, SREBP1/2 cleavage) [1] [2]. • RNA-seq & RT-qPCR: Identified downstream pathways (e.g., lipid metabolism) and validated gene expression changes [1]. • Transwell & 3D Invasion Assays: Evaluated the inhibitory effect of this compound on cell migration and invasion [1]. | | In Vivo Efficacy | • Orthotopic Xenograft Models: Patient-derived GBM cells were implanted into the brains of mice. This compound was administered, and tumor growth was monitored via in vivo imaging (e.g., bioluminescence) to assess therapeutic efficacy [1]. |

This compound's Mechanism of Action Visualized

The following diagram synthesizes the key mechanistic pathways of this compound as described in the preclinical studies, illustrating how its inhibition of Aurora kinases leads to anti-tumor effects.

This compound inhibits Aurora kinases, disrupting mitosis and lipid metabolism, leading to cancer cell death.

Research Context and Future Directions

- Research Status: It is important to note that, like many Aurora kinase inhibitors, this compound remains in the preclinical research stage [4] [5]. While the data is promising, its efficacy and safety in humans have not been established. The broader field of Aurora kinase inhibitors has faced challenges in clinical translation, including off-target toxicity and acquired resistance [6] [4].

- Future Perspectives: Research is increasingly moving towards developing more selective inhibitors and exploring combination therapies (e.g., with chemotherapy or other targeted agents) to improve efficacy and overcome resistance [6] [4]. The discovery that this compound also inhibits EPHA2 and disrupts cancer lipid metabolism opens new avenues for understanding its full therapeutic potential [3] [1].

References

- 1. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma ... [mdpi.com]

- 2. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel EPHA2 inhibitor as a therapeutic strategy ... [sciencedirect.com]

- 4. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]

- 5. Recent advancements in mechanistic research, therapeutic ... [sciencedirect.com]

- 6. Aurora kinases signaling in cancer: from molecular ... [molecular-cancer.biomedcentral.com]

TAK-901 CHK1 signaling pathway activation

Core Mechanism of Action of TAK-901

The table below summarizes the primary known targets and functions of this compound based on the search results.

| Target/Pathway | Documented Action of this compound | Biological Consequence |

|---|---|---|

| Aurora Kinase B | Potent inhibitor [1] [2] [3] | Disrupts mitosis, causes polyploidy, suppresses histone H3 phosphorylation [3]. |

| Ephrin Receptor A2 (EphA2) | Antagonist [4] [1] | Investigated as a therapeutic strategy against cancers like prostate cancer [4]. |

| ATR-CHK1 Signaling Pathway | No established activating relationship | The pathway is a target in cancer therapy, but no sources connect it to this compound activation [5]. |

| Lipid Metabolism (via SREBP1) | Downregulates pathway [3] | Suppresses fatty acid metabolism and cholesterol homeostasis, inhibiting tumor growth [3]. |

Research indicates that this compound's anticancer effects are mediated through the inhibition of Aurora B. One study on glioblastoma found that its efficacy is linked to the suppression of the lipid metabolism regulator SREBP1, not the activation of CHK1 [3].

Experimental Evidence and Workflows

The key experiments establishing this compound's mechanism involved a range of cell-based and molecular assays.

Key Experimental Methodologies

The table below outlines the main experimental approaches used to characterize this compound's effects.

| Assay Category | Specific Methods | Key Findings/Output |

|---|---|---|

| Cell Viability & Proliferation | MTT assays, live/dead assays, SRB assays, in vivo orthotopic xenograft mouse models [3] [6] | This compound significantly reduced cell viability and inhibited tumor growth in vivo [3]. |

| Cell Death & Cell Cycle Analysis | Cell apoptosis assays, cell cycle analysis (flow cytometry) [3] | Induced apoptosis and caused cell cycle arrest [3]. |

| Functional Phenotypic Assays | Transwell assays, 3D cell invasion assays, neuro-sphere formation, self-renewal assays [3] | Reduced migration, invasion, and self-renewal capability of cancer cells [3]. |

| Mechanistic & Molecular Profiling | RNA-seq, RT-qPCR, Western blotting, lipid measurements [3] | Downregulation of SREBP1 and key lipid metabolism genes; reduced phosphorylation of histone H3 [3]. |

Workflow for Mechanistic Study

The following diagram illustrates a typical integrated experimental pipeline used in these studies, from initial screening to mechanistic validation.

Integrated experimental workflow for mechanistic studies.

A Note on CHK1 Pathway Activation

The available information does not support the idea that this compound activates the CHK1 pathway. Instead, the CHK1 pathway is typically inhibited as a strategy in cancer therapy to disrupt DNA damage repair in cancer cells [5] [7] [6].

If your research specifically requires a CHK1 pathway activator, you may need to investigate other compounds or mechanisms.

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel EPHA2 inhibitor as a therapeutic strategy ... [sciencedirect.com]

- 5. Natural products targeting the ATR-CHK1 signaling ... [sciencedirect.com]

- 6. Tumour growth environment modulates Chk1 signalling ... [nature.com]

- 7. Integrated computational-experimental pipeline for CHK1 ... [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action: From Mitotic Disruption to Metabolic Reprogramming

TAK-901's effect on the cell cycle is a two-pronged attack, targeting both the core mitotic machinery and cancer's metabolic dependencies.

Primary Mechanism: Aurora B Kinase Inhibition this compound is a multitargeted, tight-binding inhibitor with potent activity against Aurora B kinase [1]. Aurora B is the enzymatic component of the Chromosomal Passenger Complex (CPC) and is essential for accurate chromosome segregation and cytokinesis [2].

- Disrupted Chromosome Alignment: By inhibiting Aurora B, this compound compromises the correction of erroneous kinetochore-microtubule attachments. This activates the Spindle Assembly Checkpoint (SAC), arresting cells in metaphase [2].

- Failed Cytokinesis: Aurora B is crucial for the final separation of daughter cells. Its inhibition prevents the completion of cytokinesis, leading to the formation of polyploid cells (cells with multiple sets of chromosomes) that are not viable [1].

Novel Mechanism: Suppression of SREBP1-Mediated Lipid Metabolism Recent studies in Glioblastoma (GBM) models reveal that this compound's anti-cancer activity extends beyond direct mitotic disruption. The drug downregulates the expression and activation of the transcription factor Sterol Regulatory Element-Binding Protein 1 (SREBP1) [3] [4]. SREBP1 is a master regulator of genes involved in fatty acid synthesis. By blocking this pathway, this compound cripples the enhanced lipogenesis that GBM cells rely on for energy, membrane components, and signaling molecules. This metabolic reprogramming contributes significantly to reduced cell viability and induced apoptosis [4]. The following diagram illustrates the integrated signaling pathway of this compound.

Integrated signaling pathway of this compound showing dual mitotic and metabolic mechanisms.

Key Experimental Protocols

To evaluate this compound's effects, researchers employ a suite of standard and advanced assays. Here are the methodologies for key experiments cited.

| Assay Type | Key Protocol Details | Readout / Analysis |

|---|

| Cell Viability (e.g., MTT, CellTiter-Glo) [3] | Cells treated with this compound for 72 hours. | Luminescence or absorbance measured. IC50 values calculated. | | Cell Cycle Analysis [3] | Cells fixed, treated with RNase, and stained with Propidium Iodide (PI). | DNA content analyzed by flow cytometry. Percentage of cells in G1, S, and G2/M phases determined. | | Cell Apoptosis Assay [3] | Cells stained with Annexin V and PI. | Early and late apoptotic cells distinguished and quantified by flow cytometry. | | Western Blotting (Mechanistic Studies) [3] [4] | Protein lysates subjected to SDS-PAGE, transferred to membranes, and probed with specific antibodies. | Antibodies used: • Phospho-Histone H3 (Ser10) (Aurora B activity) • SREBP-1 (lipid metabolism pathway) • β-actin (loading control). | | RNA Sequencing (Transcriptomic Analysis) [3] | Total RNA extracted from this compound treated vs. control cells. Library preparation and sequencing. | Differential gene expression analysis (e.g., KEGG, GO enrichment) to identify downstream pathways like lipid metabolism. |

Drug Properties and Development Status

- Chemical Structure: this compound is a small molecule with the chemical formula C₂₈H₃₂N₄O₃S and a molecular weight of 504.64 g/mol [5] [6].

- Selectivity Profile: While a multitargeted inhibitor, it potently inhibits Aurora B (IC₅₀ = 15 nM) and other kinases including Aurora A, JAK3, and c-Src with nanomolar potency [1] [6].

- Development Status: this compound has been investigated in Phase I clinical trials for a range of hematologic malignancies and advanced solid tumors [5] [6]. Its current status is not provided in the search results.

References

- 1. Biological characterization of this compound, an investigational ... [pubmed.ncbi.nlm.nih.gov]

- 2. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]

- 3. The Aurora Kinase Inhibitor TAK Inhibits Glioblastoma Growth by... 901 [pmc.ncbi.nlm.nih.gov]

- 4. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma ... [mdpi.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. - TAK | Aurora Kinase | JAK | Src | CDK | TargetMol 901 [targetmol.com]

TAK-901 azacarboline kinase hinge-binder chemotype

Molecular Profile and Mechanism of Action

TAK-901 is a small molecule with the chemical formula C₂₈H₃₂N₄O₃S and a molecular weight of 504.64 g/mol [1]. Its core structure is based on an azacarboline scaffold, which functions as the kinase hinge-binder [2].

The compound is a tight-binding, time-dependent inhibitor that shows slow dissociation from its target, particularly from the Aurora B-INCENP complex, with a dissociation half-life of 920 minutes and an affinity constant of 0.02 nM [1].

Primary Kinase Inhibition Profile [1] [3] [4]

| Target | IC₅₀ (nM) | Cellular Activity |

|---|---|---|

| Aurora B | 15 - 17 | Potent (Primary Target) |

| Aurora A | 21 | Potent |

| FLT3 | Information Missing | Potent in cells |

| FGFR2 | Information Missing | Potent in cells |

| c-Src | 1.3 nM (Biochem.) | 20-fold weaker in cells |

| JAK3 | 1.2 nM (Biochem.) | Submicromolar in pathway |

| CLK2 | <2.0 nM (Biochem.) | Information Missing |

The primary cellular effect of this compound is the suppression of Aurora B activity, measured by the inhibition of histone H3 phosphorylation (EC₅₀ of 0.16 μM in PC3 cells) [3]. This disruption leads to failed cytokinesis and the induction of polyploidy, ultimately inhibiting cell proliferation in a broad range of human cancer cell lines with IC₅₀ values typically between 40 and 500 nM [1] [2].

Key Experimental Findings and Protocols

The biological characterization of this compound involved a suite of standardized assays to establish its potency and mechanism of action.

In Vitro Biochemical and Cellular Assays

1. Kinase Activity Assays

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against Aurora A and B kinases [3].

- Protocol:

- Enzyme Systems: Aurora A/TPX2 (2 nM) and Aurora B/INCENP (0.8 nM) complexes.

- Reaction Conditions: Aurora A is assayed with 100 nM FL-Kemptide peptide and 1 mM ATP. Aurora B is assayed with 100 nM fluorescently-labeled PKAtide and 10 μM ATP.

- Detection Method: The reaction product is quantified using IMAP detection reagents.

- Key Finding: The slow dissociation rate of this compound from Aurora B is measured by pre-incubating the enzyme and inhibitor for 1 hour before initiating the reaction with a high concentration of ATP (150 μM) [3].

2. Cell Proliferation Assays

- Objective: To evaluate the anti-proliferative effects of this compound across various human cancer cell lines [1] [3].

- Protocol:

- Cell Lines: A panel of cancer cell lines (e.g., A2780, PC3, HL60) and immortalized fibroblasts (IMR-90).

- Procedure: Cells are plated in 96-well plates and incubated with serial dilutions of this compound for 72 hours.

- Viability Readout: Proliferation is measured by ELISA analysis of BrdUrd incorporation into DNA. Alternatively, metabolic activity can be assessed using the MTS assay for confluent, non-dividing cells [3].

- Key Finding: this compound inhibits proliferation in a wide range of cancer cell lines. Its activity can be attenuated by the P-glycoprotein (PgP) drug efflux pump [3].

In Vivo Efficacy and Pharmacokinetic Studies

1. Xenograft Model Studies

- Objective: To assess the antitumor efficacy of this compound in vivo [1] [2] [3].

- Protocol:

- Models: Rodent xenograft models using human tumor cells (e.g., ovarian cancer A2780, leukemia MV4-11).

- Dosing: Animals receive this compound intravenously, typically on an intermittent schedule (e.g., twice daily for 2 consecutive days per week).

- Endpoint Monitoring: Tumor volume is tracked over time. For biomarker analysis, plasma and tumor tissues are collected at various time points post-dose to measure drug levels and pharmacodynamic effects like histone H3 phosphorylation [1].

- Key Finding: this compound exhibits potent activity against multiple human solid tumor and leukemia models, achieving complete regression in the A2780 ovarian cancer model. Its efficacy correlates with the retention of the drug in tumor tissue and the suppression of the histone H3 phosphorylation biomarker [2].

Research Applications and Emerging Insights

This compound has been utilized as a tool compound to explore Aurora kinase biology and therapeutic strategies beyond its primary anticancer activity.

Synergistic Lethality with BCL-xL Inhibition: A synthetic lethal siRNA screen identified that depletion or chemical inhibition of BCL-xL synergizes with this compound. The mechanism involves this compound inducing the activation of the pro-apoptotic protein BAX. This finding suggests a potential combination therapy strategy using Aurora B and BCL-xL inhibitors [5].

Efficacy in Glioblastoma and Metabolic Reprogramming: A 2022 study demonstrated that this compound reduces cell viability, self-renewal, and invasion in glioblastoma (GBM) cells and patient-derived glioma stem cells (GSCs). RNA-seq analysis revealed that this compound downregulates fatty acid metabolism and cholesterol homeostasis pathways by suppressing the expression and activation of the master lipid regulator SREBP1. Overexpression of SREBP1 alleviated this compound's effects, indicating that its anti-GBM activity is mediated, at least in part, by suppressing SREBP1-driven lipid metabolism [6].

This compound inhibits Aurora B and SREBP1, and synergizes with BCL-xL inhibition to induce apoptosis.

Clinical Trial Status

This compound advanced into Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics. The available information indicates that these trials have been completed.

- NCT00807677: A Phase I study in patients with various hematologic malignancies (leukemias, lymphomas, multiple myeloma) [1].

- NCT00935844: A Phase I study in patients with advanced solid tumors or lymphoma [1].

No results from these trials are provided in the search results, and the drug remains an investigational compound that has not received FDA approval.

References

- 1. This compound | Aurora Kinase inhibitor - Selleck Chemicals [selleckchem.com]

- 2. Biological characterization of this compound, an investigational ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Aurora Kinase Inhibitor [medchemexpress.com]

- 4. This compound – Aurora Kinase Inhibitor [apexbt.com]

- 5. Aurora B Inhibitor this compound Synergizes with BCL-xL ... [pubmed.ncbi.nlm.nih.gov]

- 6. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma ... [pmc.ncbi.nlm.nih.gov]

Biochemical and Cellular Activity of TAK-901

TAK-901 is a potent, small-molecule inhibitor that binds tightly and in a time-dependent manner to Aurora kinases [1].

| Parameter | Aurora A | Aurora B |

|---|---|---|

| Biochemical IC₅₀ | 21 nM [2] [3] | 15 nM [2] [3] |

| Cellular EC₅₀ (Histone H3 Phosphorylation) | Not a primary cellular target [1] | 160 nM (in PC3 prostate cancer cells) [2] [3] |

In cellular assays across a broad panel of human cancer cell lines, this compound inhibited cell proliferation, with IC₅₀ values ranging from 40 to 500 nM [2] [1]. The table below shows its activity in a selection of cell lines [3].

| Cell Line | Tissue Origin | EC₅₀ (μM) |

|---|---|---|

| A2780 | Ovarian Cancer | 0.085 |

| MES-SA | Uterine Sarcoma | 0.043 |

| H358 | Lung Cancer | 0.077 |

| HT29 | Colon Cancer | 0.062 |

| PC3 | Prostate Cancer | 0.19 |

| U87MG | Glioblastoma | Potent activity demonstrated [4] |

Mechanism of Action and Selectivity

This compound exerts its effects by potently inhibiting Aurora B kinase activity, which disrupts critical mitotic processes [1].

While this compound is a multi-targeted inhibitor, its most potent cellular effects are on Aurora B, FLT3, and FGFR2, with much weaker activity against cellular Src and Bcr-Abl [2] [1]. It is also a substrate for the P-glycoprotein (PgP) drug efflux pump, which can reduce its efficacy in drug-resistant cells [3].

Key Experimental Protocols

The primary assays used to characterize this compound are detailed below.

Biochemical Kinase Assay [3]

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against purified Aurora kinase complexes.

- Method:

- Enzyme: Aurora A/TPX2 (2 nM) or Aurora B/INCENP (0.8 nM) complexes.

- Reaction Buffer: Serially diluted this compound, fluorescently-labeled peptide substrate (e.g., FL-Kemptide for Aurora A), and ATP (1 mM for Aurora A, 10 μM for Aurora B).

- Detection: The phosphorylated product is quantified using IMAP detection reagents.

- Note: For time-dependent inhibition studies, the enzyme is pre-incubated with this compound for 1 hour before initiating the reaction with a high concentration of ATP (150 mM) [2].

Cellular Proliferation Assay [2] [3]

- Objective: To measure the anti-proliferative effect of this compound on cancer cell lines.

- Method:

- Cell Culture: Cells are plated in 96-well microtiter plates.

- Dosing: Cells are incubated with serial dilutions of this compound for 72 hours.

- Proliferation Readout: DNA synthesis is measured via ELISA analysis of bromodeoxyuridine (BrdUrd) incorporation. Alternative methods like the MTS assay can also be used to assess cell viability.

Pharmacodynamic Biomarker Assay [2] [4]

- Objective: To confirm target engagement and functional inhibition of Aurora B in cells and in vivo.

- Method:

- Treatment: Cells or animals are treated with this compound.

- Analysis: Lysates are analyzed by Western Blotting using a specific antibody against phosphorylated Ser10 on histone H3.

- Outcome: A dose-dependent decrease in pH3 signal indicates effective Aurora B inhibition.

Preclinical Efficacy and Clinical Status

In vivo studies using rodent xenograft models demonstrated that this compound causes tumor stasis in an ovarian cancer (A2780) model and exhibits potent activity against several leukemia models [1] [3]. A 2022 study also highlighted its efficacy in inhibiting tumor growth in glioblastoma (GBM) orthotopic mouse models, where it was found to work partly by suppressing SREBP1-mediated lipid metabolism [4].

Based on this strong preclinical data, this compound advanced to Phase I clinical trials for patients with advanced solid tumors or hematologic malignancies [2] [5]. The trials have been completed, but no results have been publicly reported, and development appears to have halted at this stage.

References

- 1. Biological characterization of this compound, an investigational ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Aurora Kinase inhibitor | Mechanism [selleckchem.com]

- 3. This compound | Aurora Kinase Inhibitor [medchemexpress.com]

- 4. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

TAK-901 & Xenograft Models: Application Notes

TAK-901 is a potent, investigational, multi-targeted Aurora B kinase inhibitor. Preclinical studies have demonstrated its efficacy in suppressing tumor growth in various solid and hematological cancer models. Its effects are linked primarily to inhibiting Aurora B kinase, which causes mitotic defects and polyploidy, and more recently, to disrupting lipid metabolism in cancer cells.

The following table summarizes the key in vivo xenograft models used in this compound research:

| Cancer Type / Model | Host | Dosing Regimen | Key Findings & Efficacy | Primary Source |

|---|---|---|---|---|

| HCT116 Colorectal Cancer | Balb/c nude mice | 30 mg/kg, IV, twice daily for 2 days, weekly cycle [1] | 60% tumor growth inhibition by Day 12; reduced FLT-PET signal correlated with decreased cell proliferation [1] | [1] |

| A2780 Ovarian Cancer | Not specified (rodent) | Not fully detailed in available abstract [2] | Potent activity; complete tumor regression observed [2] | [2] |

| Glioblastoma (GBM) / Patient-Derived Xenografts | Mice (orthotopic models) | 30 mg/kg, Intraperitoneal (IP), every other day for 2 weeks [3] [4] | Considerable inhibition of GBM growth in vivo; suppression of SREBP1-mediated lipid metabolism [3] [4] | [3] [4] |

| Various Solid Tumors & Leukemias | Rodent xenografts | Not fully detailed in available abstract [2] | Potent activity against multiple human solid tumor types and several leukemia models [2] | [2] |

Detailed Experimental Protocols

Here is a synthesis of the methodologies used in the cited studies.

Protocol for HCT116 Colorectal Xenograft Model [1]

This study focused on using imaging to monitor early tumor response.

- 1. Animal and Housing: Female Balb/c nude mice.

- 2. Xenograft Establishment: Subcutaneous implantation of HCT116 human colorectal cancer cells.

- 3. Dosing Protocol:

- Compound: this compound.

- Formulation: Prepared for intravenous (IV) injection.

- Dosage: 30 mg/kg.

- Schedule: Administered twice daily for two consecutive days, followed by a five-day break (one weekly cycle).

- 4. Tumor Growth Monitoring:

- Method: Caliper measurements.

- Response Metric: Tumor growth inhibition calculated from volume measurements.

- 5. Non-Invasive Imaging (PET):

- Tracers: FLT-PET and FDG-PET.

- Time Points: Baseline, and days 4, 8, 11, and 15 of treatment.

- 6. Ex Vivo Analysis (Endpoint):

- Tissue Collection: Tumors harvested at days corresponding to PET imaging.

- Key Biomarkers: Immunohistochemistry for Bromodeoxyuridine (BrdU, proliferation), phospho-Histone H3 (pHH3, mitotic arrest), and senescence-associated β-galactosidase.

Protocol for Glioblastoma (GBM) Orthotopic Xenograft Model [3] [4]

This study investigated the novel mechanism of this compound involving lipid metabolism.

- 1. Animal Model: Mice with orthotopically implanted GBM cells, including patient-derived Glioma Stem Cells (GSCs).

- 2. Dosing Protocol:

- 3. Efficacy Assessment:

- Primary Method: In vivo imaging and/or tumor volume/weight analysis at the end of the treatment period.

- 4. Mechanism of Action Investigation (Ex Vivo):

- RNA-seq: Analysis of downstream targets and pathways.

- Western Blotting: Protein-level analysis of SREBP1, phospho-GSK-3β, Aurora kinases, and other targets.

- Immunohistochemistry: Staining for Ki67 (proliferation marker) and pHH3.

- Lipid Measurements: Assessment of lipid content in tumor tissues.

Key Readouts & Pharmacodynamic Biomarkers

The tables below summarize the key biomarkers used to assess this compound's activity and efficacy in vivo.

Table 1: Direct Pharmacodynamic & Efficacy Biomarkers

| Biomarker | Measurement Technique | Biological Significance & Response to this compound |

|---|---|---|

| Tumor Volume/Growth | Caliper measurements, In vivo imaging | Direct measure of efficacy; significant growth inhibition observed in multiple models [1] [3] [2]. |

| Phospho-Histone H3 (Ser10) | Immunohistochemistry, Western Blot | Direct marker of Aurora B kinase activity; dose-dependent suppression is a primary pharmacodynamic response [1] [2]. |

| Polyploidy | Flow cytometry (on extracted cells) | Functional consequence of Aurora B inhibition; indicates failed cytokinesis and mitotic arrest [2]. |

| Ki67 | Immunohistochemistry | General marker of cell proliferation; expected to decrease with effective treatment [3] [4]. |

Table 2: Metabolic & Imaging Biomarkers

| Biomarker | Measurement Technique | Biological Significance & Response to this compound |

|---|---|---|

| FLT-PET Signal | Non-invasive PET imaging | Correlates with cellular proliferation; significantly reduced early in treatment (Day 4), making it a robust early response biomarker [1]. |

| FDG-PET Signal | Non-invasive PET imaging | Correlates with glucose metabolism; studies show no significant impact from this compound, indicating its effect is not mediated by glycolytic pathways [1]. |

| SREBP1 Expression & Activation | RNA-seq, RT-qPCR, Western Blot | Key transcription factor for lipid metabolism; expression and activation are downregulated by this compound, identifying a novel metabolic mechanism [3] [4]. |

Mechanistic Insights & Signaling

The efficacy of this compound in xenograft models is driven by its on-target mechanism and newly discovered metabolic effects. The diagram below integrates these pathways.

Critical Considerations for Protocol Design

- Formulation and Pharmacokinetics: The cited studies use IV or IP administration. Thorough solubility, stability, and pharmacokinetic studies are necessary to define the optimal formulation for your specific model.

- Dosing Schedule: The efficacy of this compound is schedule-dependent. The "intermittent" schedules (e.g., 2 days on/5 days off) used in studies help manage toxicity while maintaining anti-tumor activity [1] [2].

- Combination Therapy: this compound shows synthetic lethality with BCL-xL inhibitors. The polyploid cells induced by this compound are primed for apoptosis, which can be powerfully triggered by co-inhibiting BCL-xL [5] [6].

- Biomarker Strategy: Incorporate FLT-PET imaging for early readouts of efficacy and pHH3 staining in tumor tissues to confirm target engagement. For brain tumors or models where lipid metabolism is crucial, analysis of SREBP1 and its downstream targets is highly recommended.

References

- 1. FLT-PET and FDG-PET imaging of tumor response to the... Preclinical [pubmed.ncbi.nlm.nih.gov]

- 2. Biological characterization of this compound, an investigational ... [pubmed.ncbi.nlm.nih.gov]

- 3. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma ... [pubmed.ncbi.nlm.nih.gov]

- 4. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma ... [pmc.ncbi.nlm.nih.gov]

- 5. Aurora B Inhibitor TAK - 901 Synergizes with BCL-xL... | DrugBank Online [go.drugbank.com]

- 6. Aurora B Inhibitor this compound Synergizes with BCL-xL ... [pubmed.ncbi.nlm.nih.gov]

TAK-901 cell proliferation assay method

TAK-901 Application Notes & Protocols

1. Introduction to this compound this compound is an investigational, multitargeted small-molecule inhibitor derived from a novel azacarboline chemotype. Its primary mechanism of action is the potent, time-dependent, and tight-binding inhibition of Aurora B kinase, a key regulator of mitosis. It also inhibits Aurora A, though with slower dissociation kinetics from Aurora B. Preclinical data highlight its therapeutic potential across various human solid tumors and leukemia models, leading to its entry into Phase I clinical trials [1].

2. Key Experimental Findings and Data Summary The anti-proliferative effects of this compound have been characterized through multiple assays. The table below summarizes the core quantitative data from the literature:

Table 1: Summary of this compound Biochemical and Cellular Activity

| Parameter | Value / Result | Experimental Context |

|---|---|---|

| Aurora B (biochemical IC₅₀) | 15 nM | Inhibition of Aurora B-INCENP complex [2]. |

| Aurora A (biochemical IC₅₀) | 21 nM | Inhibition of Aurora A-TPX2 complex [2]. |

| Aurora B Dissociation Half-life | 920 minutes | Demonstrates very slow off-rate and tight-binding kinetics [2]. |

| Cellular Proliferation (IC₅₀ range) | 40 - 500 nM | Inhibition of cell proliferation across a panel of human cancer cell lines [1]. |

| Cellular Target Engagement (EC₅₀) | ~100 nM | Suppression of histone H3 phosphorylation (pHH3) in human cancer cells, a biomarker of Aurora B inhibition [1] [3]. |

| Other Potently Inhibited Kinases in Cells | FLT3, FGFR2 | Inhibition of autophosphorylation in cellular assays with IC₅₀ values close to that for cellular Aurora B inhibition [1]. |

In glioblastoma (GBM) research, this compound has shown significant efficacy. In vitro, it remarkably reduced cell viability, self-renewal, migration, and invasion, while inducing apoptosis and cell cycle arrest in GBM cells and glioma stem cells (GSCs). In vivo, treatment with this compound considerably inhibited GBM growth in orthotopic xenograft mouse models [3]. A key mechanistic study found that this compound downregulates the SREBP1-mediated lipid metabolism pathway, which is crucial for GBM growth [3].

Detailed Experimental Protocols

1. Cell Proliferation Assay (General Protocol)

- Objective: To determine the concentration-dependent effect of this compound on the proliferation of cancer cell lines.

- Materials:

- Human cancer cell lines (e.g., PC3, HL60, U87MG, or patient-derived GSCs) [1] [3].

- This compound, dissolved in DMSO as a stock solution (e.g., 10-100 mM) [2].

- Appropriate cell culture media and plates (e.g., 96-well plates for high-throughput screening).

- Cell viability assay kit (e.g., MTT, CellTiter-Glo).

- Method:

- Cell Seeding: Seed cells in 96-well plates at an optimized density (e.g., 2,000-5,000 cells/well) in complete growth medium and allow to adhere overnight.

- Compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve a final concentration range (e.g., 10 nM to 10 µM). The final DMSO concentration should be kept constant and low (e.g., ≤0.1%) across all wells, including vehicle controls.

- Incubation: Incubate cells with this compound for a predetermined period, typically 72-96 hours, at 37°C in a 5% CO₂ incubator [1].

- Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions. For ATP-based assays (e.g., CellTiter-Glo), measure the luminescent signal. For metabolic assays (e.g., MTT), measure the absorbance.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control (100% viability) and the no-cell background. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

2. Biomarker Analysis: Histone H3 Phosphorylation (Ser10) Assay

- Objective: To confirm target engagement of Aurora B by this compound in cells by measuring the inhibition of its substrate phosphorylation.

- Materials:

- Cells treated with this compound (as in the proliferation assay).

- Antibodies: Anti-phospho-histone H3 (Ser10) antibody (e.g., CST #53348) and total histone H3 antibody (e.g., CST #4499) [3].

- Materials for Immunofluorescence (IF), Flow Cytometry, or Western Blotting.

- Method (Immunofluorescence/Western Blot):

- Treatment and Harvest: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 1 µM) for a shorter duration, often 24-48 hours, to capture mitotic inhibition.

- Cell Fixation/Lysis: For IF, fix cells with paraformaldehyde and permeabilize. For Western blot, lyse cells in RIPA buffer.

- Staining/Blotting:

- IF: Incubate with primary anti-pHH3 antibody, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI. Visualize and quantify the fluorescence intensity or the number of pHH3-positive cells using a microscope.

- Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-pHH3 and anti-total H3 antibodies. Detect using chemiluminescence.

- Data Analysis: Normalize the pHH3 signal to the total H3 or DAPI signal. Plot the percentage of pHH3 inhibition versus this compound concentration to determine the EC₅₀ [1] [3].

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflow.

1. This compound Mechanism and Downstream Effects

2. Cell Proliferation & Biomarker Assay Workflow

Discussion and Conclusion

This compound demonstrates potent anti-proliferative activity by disrupting mitosis through Aurora B inhibition. The provided protocols for cell proliferation and pHH3 biomarker analysis are robust methods to quantify its efficacy in vitro. Recent research in glioblastoma models reveals an additional mechanism of action via the suppression of SREBP1-mediated lipid metabolism, highlighting its potential in targeting cancer's metabolic dependencies [3].

Researchers should note that this compound is a multi-targeted inhibitor. While its primary cellular effects are attributed to Aurora B, FLT3, and FGFR2 inhibition, off-target effects should be considered when interpreting results [1] [2]. For in vivo studies, this compound has shown potent activity in xenograft models, with pharmacodynamic responses correlating with tumor drug retention [1].

References

Mechanism of Action: How TAK-901 Inhibits Histone H3 Phosphorylation

The core mechanism of TAK-901 involves the potent inhibition of Aurora B kinase, which is the direct enzyme responsible for phosphorylating histone H3 at serine 10 (pH3 Ser10) [1] [2].

- Primary Target: this compound is a tight-binding, time-dependent inhibitor of Aurora B kinase activity [3]. By binding to Aurora B, it directly prevents the kinase from phosphorylating its substrate, histone H3 [2].

- Cellular Outcome: The inhibition of Aurora B disrupts normal mitosis, leading to defects in chromosome segregation and, consequently, the induction of polyploidy and apoptosis in cancer cells [3] [2].

- Downstream Metabolic Effects: Recent studies in glioblastoma (GBM) models reveal that this compound's anti-tumor effects extend beyond cell cycle disruption. It downregulates the expression and activation of the transcription factor SREBP1, a key regulator of lipid metabolism. Suppressing this SREBP1-mediated lipid metabolism pathway contributes significantly to the inhibition of GBM growth [1].

The following diagram illustrates this multi-faceted mechanism of action:

Quantitative Profiling of this compound Activity

The tables below summarize key quantitative data from the literature to assist in your experimental design.

Table 1: Kinase Inhibition Profile of this compound This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound against various kinase targets. A lower value indicates greater potency [3] [2].

| Target Kinase | IC₅₀ Value | Note |

|---|---|---|

| Aurora B / INCENP | 1.8 - 15 nM | Primary cellular target; high potency. |

| Aurora A / TPX2 | 21 nM | Moderate potency. |

| VEGFR2 | 45 nM | Contributes to anti-angiogenic effects. |

| PDGFRβ | 62 nM | Contributes to anti-angiogenic effects. |

| c-Src | 1.3 nM | High biochemical potency, but weaker cellular activity. |

| JAK3 | 1.2 nM | High biochemical potency. |

| c-Abl | >1000 nM | Weak or no inhibition. |

Table 2: Cellular and In Vivo Efficacy of this compound This table summarizes the effective concentrations and doses of this compound in various experimental models [1] [2].

| Model / Readout | Effect | Concentration / Dose |

|---|---|---|

| HCT116 Cells (pH3 Ser10) | 90% reduction (EC₅₀ = 5.2 nM) | 20 nM, 6-hour treatment |

| General Cell Proliferation | Growth inhibition (IC₅₀) | 12 - 500 nM (varies by cell line) |

| MCF-7 Cells (Apoptosis) | 42% increase in Annexin V+ cells | 30 nM, 48-hour treatment |

| HUVEC Tube Formation | 70% inhibition (anti-angiogenesis) | 50 nM |

| HCT116 Xenograft (Mice) | 80% tumor growth inhibition | 30 mg/kg, oral, daily for 14 days |

Experimental Protocol: Inhibiting Histone H3 Phosphorylation in Cell Cultures

Here is a detailed protocol for using this compound to inhibit histone H3 phosphorylation in vitro, adapted from referenced studies [1] [2].

Reagent Preparation

- This compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Aliquot and store at -20°C or -80°C.

- Dosing Solution: Dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentration (e.g., 20-50 nM). Ensure the final DMSO concentration is ≤0.1% (v/v). Use a vehicle control (medium with 0.1% DMSO) in parallel.

- Cell Lines: This protocol has been validated in various cancer cell lines, including U87MG (glioblastoma), HCT116 (colorectal), and MCF-7 (breast) [1] [2].

Cell Treatment and Incubation

- Plate cells in appropriate culture vessels and allow them to adhere and grow until they are in log-phase growth (e.g., 60-70% confluency).

- Replace the medium with the dosing solution containing this compound or vehicle control.

- Incubate cells for the desired duration. A 6 to 24-hour incubation is typical for observing significant inhibition of histone H3 phosphorylation, as this covers the mitotic phase of the cell cycle [2].

Validation of Inhibition: Western Blot Analysis

- Cell Lysis: Harvest treated cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein Quantification and Electrophoresis: Quantify total protein concentration. Load 20-30 μg of protein per lane and separate by SDS-PAGE (e.g., 10-15% gel).

- Membrane Transfer and Blocking: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

- Antibody Incubation:

- Probe the membrane with a primary antibody against phospho-Histone H3 (Ser10).

- Use an antibody against total Histone H3 or β-actin as a loading control.

- Signal Detection: Incubate with an appropriate HRP-conjugated secondary antibody. Develop the blot using an enhanced chemiluminescence (ECL) reagent and detect signals. A dose-dependent reduction in the phospho-Histone H3 band intensity, with no change in total Histone H3, confirms successful inhibition.

Key Practical Considerations for Researchers

- Cellular Context Matters: The effective concentration for inhibiting histone H3 phosphorylation is consistent across cell lines (low nanomolar range), but the anti-proliferative IC₅₀ can vary significantly (12-500 nM). It is advisable to conduct a dose-response curve for each new cell line studied [3] [2].

- Off-Target Effects at High Concentrations: While this compound is highly potent against Aurora B, biochemical screens show it inhibits over 50 kinases at IC₅₀ < 100 nM. For conclusive proof of Aurora B-dependent phenomena, consider complementary experiments with genetic knockdown (siRNA) of Aurora B [3] [4].

- Beyond the Mitotic Readout: Investigating downstream phenotypic consequences is crucial. After confirming pH3 Ser10 inhibition, assess for G2/M cell cycle arrest, polyploidy induction (via flow cytometry), and apoptosis (e.g., Annexin V staining, caspase-3 cleavage) [2]. In vivo, this compound's efficacy is linked to its prolonged retention in tumor tissue [2].

Summary

This compound reliably inhibits histone H3 phosphorylation by specifically targeting Aurora B kinase. The provided protocol and data can serve as a robust starting point for your experiments. The most critical parameters for success are using low nanomolar concentrations (20-50 nM) and a treatment window of 6-24 hours, followed by validation via western blot.

I hope these detailed application notes are helpful for your research. Should you require further clarification on any of the protocols or wish to explore the in vivo models in greater depth, please feel free to ask.

Reference List

- Cancers (Basel). 2022; The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Suppressing SREBP1-Mediated Lipid Metabolism. Provides mechanism of action and efficacy data in GBM models. [1]

- Selleckchem. This compound; Aurora Kinase inhibitor. Supplies detailed biochemical and cellular IC₅₀ values, mechanism, and solubility data. [3]

- DrugBank Online. This compound. Contains structural and pharmacological classification information. [5]

- Probechem Biochemicals. This compound. Lists biological activity and purchasing information for researchers. [4]

- InvivoChem. This compound. Offers comprehensive in vitro and in vivo experimental data and protocols. [2]

- EBioMedicine. 2021; A chemical genetic screen identifies Aurora kinases as a therapeutic vulnerability in EGFR-TKI resistant HNSCC. Demonstrates the application of this compound in a drug-resistance context. [6]

References

- 1. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma ... [pmc.ncbi.nlm.nih.gov]

- 2. - TAK | Aurora A/B Kinase 901 | CAS 934541-31-8 | Buy... inhibitor [invivochem.com]

- 3. This compound | Aurora Kinase inhibitor | Mechanism [selleckchem.com]

- 4. This compound |CAS:934541-31-8 Probechem Biochemicals [probechem.com]

- 5. - TAK : Uses, Interactions, 901 of Action | DrugBank Online Mechanism [go.drugbank.com]

- 6. A chemical genetic screen identifies Aurora kinases as ... - PMC [pmc.ncbi.nlm.nih.gov]

TAK-901 induces polyploidy in cancer cells

Biological Characterization of TAK-901

This compound is an investigational, novel, multi-targeted inhibitor derived from an azacarboline chemotype. It functions as a tight-binding, time-dependent inhibitor of Aurora kinases, with a particular focus on Aurora B [1] [2]. Its mechanism leads to profound mitotic disruption and the induction of polyploidy, a state where cells contain more than two sets of chromosomes.

Key Mechanisms of Action:

- Primary Target Inhibition: this compound potently inhibits Aurora B within the chromosomal passenger complex, suppressing the phosphorylation of its substrate, histone H3 (Ser10) [3] [1] [2].

- Induction of Polyploidy: By disrupting Aurora B's essential role in cytokinesis (the physical separation of daughter cells), this compound treatment results in cells with multiplied DNA content (4n, 8n, or higher) [1] [2] [4].

- Additional Kinase Inhibition: In biochemical assays, this compound inhibits multiple kinases; however, in intact cells, it potently inhibits only a few other kinases, including FLT3 and FGFR2 [1] [2].

Table 1: In Vitro Biochemical and Cellular Activity of this compound

| Parameter | Details |

|---|---|

| Reported IC₅₀ (Aurora A) | 21 nM [4] |

| Reported IC₅₀ (Aurora B) | 15 nM [4] |

| Cellular Proliferation IC₅₀ | 40 - 500 nM (across various human cancer cell lines) [1] [2] |

| Key Cellular Phenotype | Suppression of histone H3 phosphorylation; induction of polyploidy [1] [2] |

| Other Potent Cellular Targets | FLT3, FGFR2 [1] [2] |

Application Notes: this compound in Cancer Research

Anti-tumor Efficacy:

- In Vitro: this compound demonstrates broad anti-proliferative activity across cancer cell lines from different tissues [1]. In glioblastoma (GBM) cells and patient-derived glioma stem cells (GSCs), it remarkably reduces cell viability, self-renewal, migration, and invasion, while also inducing apoptosis and cell cycle arrest [3] [5].

- In Vivo: In rodent xenograft models, this compound exhibits potent activity against multiple human solid tumor types, including complete regression in an ovarian cancer (A2780) model [1] [4]. In orthotopic GBM mouse models, treatment with this compound considerably inhibits tumor growth [3] [5].

Novel Mechanism: Suppression of Lipid Metabolism: Recent research in glioblastoma models has uncovered a key downstream pathway. RNA-seq analysis showed that this compound downregulates the SREBP1-mediated lipid metabolism pathway [3] [5]. SREBP1 is a master transcription factor regulating genes involved in fatty acid and cholesterol synthesis. Crucially, overexpression of SREBP1 alleviated the suppressive effects of this compound on cell viability and apoptosis, providing evidence that this compound inhibits GBM growth, at least in part, by blocking this metabolic pathway [3] [5].

Table 2: Summary of Key In Vivo Findings for this compound

| Cancer Model | Reported Efficacy | Key Biomarker Observations |

|---|---|---|

| Ovarian Cancer (A2780) | Complete regression [1] | Pharmacodynamic responses consistent with Aurora B inhibition [1] |

| Glioblastoma (Orthotopic) | Significant inhibition of tumor growth [3] [5] | Downregulation of SREBP1 and lipid metabolism pathways [3] |

| Various Solid Tumors & Leukemia | Potent activity in multiple models [1] | Correlation with retention of this compound in tumor tissue [1] |

Experimental Protocols

Below are detailed methodologies for key experiments demonstrating the efficacy and mechanism of this compound.

Protocol 1: Assessing Polyploidy Induction via Cell Cycle Analysis

This protocol is used to detect this compound-induced polyploidy through DNA content measurement [3] [1].

- Cell Seeding: Seed cancer cells (e.g., PC3 prostate cancer or HL60 acute myeloid leukemia) in appropriate culture plates and allow to adhere overnight.

- Compound Treatment: Treat cells with this compound across a concentration range (e.g., 10 nM to 1 µM) for a duration typically between 24-72 hours. Include a DMSO vehicle control.

- Cell Harvesting and Fixation: Harvest cells by trypsinization, pellet by centrifugation, and gently resuspend in cold PBS. Fix cells by adding ice-cold 70% ethanol drop-wise while vortexing, and incubate at -20°C for at least 2 hours.

- Staining and Analysis: Pellet the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at 37°C in the dark. Analyze DNA content using a flow cytometer. A population of cells with DNA content >4N (G2/M phase) indicates polyploidy induction.

Protocol 2: Evaluating Anti-proliferative Effects and Cell Viability

This protocol measures the reduction in cell viability following this compound treatment [3].

- Cell Plating: Plate cells (e.g., GBM cell lines or GSCs) in 96-well plates at a density optimized for linear growth.

- Drug Treatment: The next day, treat cells with a serial dilution of this compound. Each concentration and control should have multiple replicates.

- Incubation and Assay: Incubate for a predetermined period (e.g., 72-96 hours). Add a cell viability assay reagent like Cell Counting Kit-8 (CCK-8) to each well and incubate for 1-4 hours.

- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values (concentration that inhibits 50% of cell proliferation).

Protocol 3: In Vivo Efficacy Study in Xenograft Models

This protocol outlines the assessment of this compound's anti-tumor activity in vivo [3] [1].

- Model Establishment: Subcutaneously implant human cancer cells (e.g., A2780 ovarian cancer cells or patient-derived GSCs) into immunodeficient mice.

- Randomization and Dosing: When tumors reach a predetermined volume (e.g., 100-150 mm³), randomize animals into vehicle control and this compound treatment groups. Administer this compound via a suitable route (e.g., intravenous or intraperitoneal) at the established maximum tolerated dose (MTD) or effective dose from prior studies. A common schedule is once or twice weekly.

- Tumor Monitoring: Measure tumor volumes and body weights 2-3 times per week using calipers. Tumor volume is calculated as (length × width²)/2.

- Endpoint Analysis: At the end of the study, collect tumors and weigh them. Calculate the percentage of tumor growth inhibition (TGI%) for the treatment group compared to the control. Tumor tissues can be processed for immunohistochemistry (IHC) analysis of pharmacodynamic biomarkers like phospho-Histone H3 (Ser10) and Ki67 [3].

Mechanism and Pathway Diagrams

The following diagrams illustrate the molecular mechanism of this compound and the experimental workflow for profiling its activity.

Diagram 1: this compound induces polyploidy and suppresses cancer growth via dual mechanisms. This compound directly inhibits Aurora B kinase activity, leading to failed cytokinesis and polyploidy. Recent findings show it also downregulates SREBP1, suppressing lipid metabolism. These convergent pathways induce apoptosis and inhibit proliferation.

Diagram 2: Experimental workflow for profiling this compound activity. The process begins with in vitro biochemical and cellular assays to establish potency and phenotype, moves to in vivo xenograft models for efficacy confirmation, and concludes with mechanistic studies to elucidate downstream pathways like SREBP1-mediated lipid metabolism.

Key Considerations for Researchers

- Polyploidy as a Therapeutic Vulnerability: While this compound induces polyploidy, this state may also create unique vulnerabilities. Polyploid cancer cells can be subject to immune surveillance and may exhibit rewired DNA damage response pathways, suggesting potential for combination therapies [6].

- Clinical Status: this compound has entered Phase I clinical trials for advanced solid tumors, lymphoma, and leukemias [2]. Researchers should consult clinical trial registries for the most current status and results.

- Formulation for In Vivo Work: For animal studies, this compound can be prepared as a homogeneous suspension in CMC-Na solution at concentrations ≥5 mg/mL [2].

References

- 1. Biological characterization of this compound, an investigational ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Aurora Kinase inhibitor | Mechanism [selleckchem.com]

- 3. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound – Aurora Kinase Inhibitor [apexbt.com]

- 5. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma ... [mdpi.com]

- 6. Emerging Strategies to Attack Polyploid Cancer Cells [scientificarchives.com]

Application Notes: TAK-901, a Multitargeted Aurora Kinase Inhibitor

1. Introduction TAK-901 is an investigational small-molecule inhibitor derived from a novel azacarboline chemotype. Its primary characterized mechanism of action is the potent, time-dependent, and tight-binding inhibition of Aurora B kinase, a key regulator of mitosis. Preclinical data highlight its therapeutic potential across a diverse range of human cancers, including glioblastoma (GBM), ovarian cancer, and leukemia models [1] [2]. It has been shown to inhibit cell proliferation, induce apoptosis and cell cycle arrest, and suppress tumor growth in vivo [3] [1].

2. Mechanism of Action and Signaling Pathway this compound exerts its effects primarily by inhibiting Aurora kinases, which leads to disrupted mitosis and, subsequently, to the inhibition of cancer cell proliferation. Recent studies in glioblastoma have revealed a novel downstream mechanism involving the suppression of lipid metabolism.

The following diagram illustrates the interconnected mechanisms of this compound action:

3. Summary of Preclinical Anti-Tumor Efficacy The table below summarizes key quantitative data from preclinical studies on this compound's efficacy.

| Cancer Model | Assay/Model Type | Observed Effect | Dosage & Concentration | Reference |

|---|---|---|---|---|

| Various Human Cancer Cell Lines | Cell proliferation assay (BrdUrd/MTS) | Inhibition of cell proliferation | EC~50~: 40 - 500 nM | [1] [2] |

| Glioblastoma (GBM) Cells & Glioma Stem Cells (GSCs) | In vitro viability, apoptosis, cycle assays | Reduced viability, induced apoptosis/cycle arrest | In vitro concentration: Not specified in excerpts | [3] [4] |

| Orthotopic GBM Mouse Models | In vivo xenograft model | Considerable inhibition of tumor growth | In vivo dosage: Not specified in excerpts | [3] [4] |

| Ovarian Cancer (A2780) Xenograft | In vivo rodent xenograft | Complete tumor regression | Formulation: 12% Captisol, 25 mmol/L citrate, pH 3.0 Dosage: 5 μL/mg, twice daily (intravenous) | [1] [2] |

4. Key Experimental Findings

- Multi-Kinase Inhibition: While this compound is a multitargeted inhibitor, in intact cells it potently inhibits only a few kinases besides Aurora B, notably FLT3 and FGFR2 [1] [2].

- Novel Mechanism in GBM: Research has identified a non-mitotic mechanism where this compound inhibits GBM growth by blocking SREBP1-mediated lipid metabolism, a crucial pathway for energy and biomembrane synthesis in aggressive tumors [3] [4].

- Impact on Neurite Formation: A high-throughput screen suggested that Aurora kinase inhibition, including by this compound, can affect neurite initiation and dendritic branching in neuronal cells, indicating a potential effect on non-mitotic cells [5].

Detailed Experimental Protocols

The following protocols are adapted from methods used in the cited research publications to evaluate this compound's activity.

1. In Vitro Cell Proliferation and Viability Assay This protocol is used to determine the half-maximal effective concentration (EC~50~) of this compound.

- Cell Lines: Can be performed with a range of human cancer cell lines (e.g., A2780, A375, A549, COLO-205, HCT116, PC-3) [2].

- Reagent Preparation: Prepare a serial dilution of this compound in DMSO. The final concentration range tested is typically from nanomolar to low micromolar levels [2].

- Procedure:

- Seed cells in 96-well microtiter plates.

- Incubate with serial dilutions of this compound for 72 hours.

- Determine proliferation/viability using a standard assay:

- Data Analysis: The EC~50~ value is determined from the dose-response curves [2].

2. In Vivo Efficacy Study in Xenograft Models This protocol evaluates the anti-tumor activity of this compound in live animal models.

- Animal Models: Nude mice or rats bearing human tumor xenografts (e.g., ovarian cancer A2780 model, orthotopic GBM models) [4] [2].

- Drug Formulation: this compound is formulated in 12% Captisol, 25 mmol/L citrate, pH 3.0 [2].

- Dosing Regimen: Administer intravenously at a dosage of 5 μL/mg body weight, twice daily [2].

- Analysis:

- Monitor tumor volume over time to assess growth inhibition or regression.

- For pharmacodynamic analysis, tumor tissues can be examined for biomarkers of Aurora B inhibition, such as suppression of histone H3 phosphorylation [1].

3. Investigating Mechanisms in Glioblastoma This workflow outlines the key experiments from recent studies for a deeper mechanistic investigation:

- Phenotypic Assays: Treat Glioblastoma (GBM) cell lines (e.g., U87MG) and patient-derived Glioma Stem Cells (GSCs) with this compound. Assess:

- Mechanistic Studies:

- In Vivo Validation:

- Use orthotopic xenograft GBM mouse models to confirm tumor growth inhibition [4].

Research Applications and Perspectives

- Oncology Drug Development: this compound serves as a valuable tool compound for studying Aurora kinase biology and their inhibition as an anti-cancer strategy.

- Cancer Metabolism Research: Its identified role in suppressing the SREBP1/lipid metabolism axis provides a starting point for exploring metabolic vulnerabilities in glioblastoma and other solid tumors [3] [4].

- Safety and Off-Target Profiling: Findings that Aurora kinase inhibitors can impact neurite formation suggest that investigations into potential neurological side-effects are warranted for this drug class [5].

References

- 1. Biological characterization of TAK - 901 , an investigational, novel... [pubmed.ncbi.nlm.nih.gov]

- 2. - TAK ( 901 ) | CAS 934541-31-8 | AbMole BioScience TAK 901 [abmole.com]

- 3. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma ... [pubmed.ncbi.nlm.nih.gov]

- 4. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma ... [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput kinase inhibitor screening reveals roles ... [nature.com]

Comprehensive Application Notes and Protocols for TAK-901 in Solid Tumor In Vivo Studies

Introduction to TAK-901

This compound is an investigational, novel, multitargeted small molecule inhibitor derived from a novel azacarboline kinase hinge-binder chemotype with time-dependent, tight-binding inhibition properties. As a multitargeted Aurora B kinase inhibitor, this compound represents a promising therapeutic approach for diverse cancer types, particularly solid tumors. The compound exhibits distinctive selectivity profiles across kinase families, demonstrating potent inhibition of Aurora B while showing significantly less activity against Aurora A in biochemical assays. This unique selectivity profile potentially translates to differentiated efficacy and safety compared to other Aurora kinase inhibitors [1].

Beyond its primary Aurora kinase targets, this compound has demonstrated potent activity against additional kinases in intact cells, including FLT3 and FGGR2, though it inhibits multiple kinases in biochemical assays. This targeted profile in cellular environments suggests potential advantages for specific therapeutic applications. This compound has entered phase I clinical trials in patients with a diverse range of cancers, marking its transition from preclinical to clinical development [1]. The pharmacological profile of this compound supports its investigation as a potential therapeutic agent for solid tumors, with compelling evidence from multiple in vivo models warranting standardized study approaches.

Mechanism of Action

Primary Molecular Targets

This compound primarily functions as a potent Aurora B kinase inhibitor with a distinctive binding mechanism characterized by time-dependent, tight-binding kinetics. Aurora B, encoded by the AURKB gene located on chromosome 17p13.1, serves as an enzymatic component of the Chromosomal Passenger Complex (CPC), which ensures faithful chromosome segregation and promotes correct biorientation of chromosomes on the mitotic spindle [2] [3]. The compound exhibits differential inhibition across Aurora kinase family members, showing significantly greater potency against Aurora B compared to Aurora A. This selective profile potentially translates to improved therapeutic index in clinical applications [1].

At the molecular level, this compound binds to the ATP-binding pocket of Aurora B, competitively inhibiting adenosine triphosphate (ATP) binding and subsequent autophosphorylation and kinase activation. This binding disrupts the catalytic activity of the kinase domain, which consists of an N-terminal β-stranded lobe and a C-terminal α-helical lobe connected by a flexible hinge region that enables active kinase conformation. Inhibition of Aurora B by this compound leads to suppression of histone H3 phosphorylation at Ser10, a well-established biomarker of Aurora B activity, and induces polyploidy in treated cancer cells [1] [4].

Additional Mechanisms

Recent investigations have revealed that this compound exerts additional antitumor mechanisms beyond Aurora kinase inhibition. In glioblastoma models, this compound significantly downregulates the SREBP1-mediated lipid metabolism pathway, suppressing key lipid metabolism genes including those involved in fatty acid synthesis and cholesterol homeostasis [4] [5]. This metabolic regulation represents a novel mechanism contributing to this compound's antitumor efficacy, particularly in energy-dependent cancer cells reliant on enhanced lipogenesis.

The diagram below illustrates the dual mechanisms of this compound action:

In Vivo Efficacy Data

Efficacy Across Solid Tumor Models

This compound has demonstrated broad-spectrum antitumor activity across multiple human solid tumor xenograft models in preclinical studies. The compound exhibited particularly potent activity against ovarian cancer A2780 models, where complete regression was observed following treatment [1]. Additionally, this compound displayed significant efficacy against various other solid tumor types in rodent xenografts, highlighting its potential as a therapeutic agent for diverse oncology indications.

In glioblastoma (GBM) models, this compound remarkably inhibited tumor growth in orthotopic xenograft mouse models, demonstrating its ability to cross the blood-brain barrier and exert activity against central nervous system tumors. The compound significantly reduced cell viability, self-renewal capacity, migration, and invasion capabilities of both conventional GBM cell lines and patient-derived glioma stem cells (GSCs), while inducing apoptosis and cell cycle arrest [4] [5]. This comprehensive antitumor activity positions this compound as a promising candidate for further investigation in solid tumor malignancies.

Quantitative Efficacy Metrics

Table 1: In Vivo Efficacy of this compound Across Solid Tumor Models

| Tumor Model | Dosing Regimen | Treatment Duration | Key Findings | Reference |

|---|---|---|---|---|

| Ovarian Cancer A2780 | Not specified | Not specified | Complete regression observed | [1] |

| Glioblastoma Orthotopic Xenografts | Not specified | Not specified | Significant inhibition of tumor growth; Reduced GSC self-renewal | [4] [5] |

| Various Solid Tumor Xenografts | Not specified | Not specified | Potent activity against multiple human solid tumor types | [1] |

Pharmacodynamic Biomarkers

This compound treatment induces consistent pharmacodynamic responses correlating with Aurora B inhibition and compound retention in tumor tissue. Key measurable biomarkers include:

- Suppressed histone H3 phosphorylation at Ser10: A direct marker of Aurora B inhibition, quantifiable through Western blotting or immunohistochemistry [1] [4]

- Induction of polyploidy: Resulting from aberrant mitosis and cytokinesis failure, detectable by flow cytometry or chromosomal analysis [1]

- Downregulation of SREBP1 activation: Observed in GBM models, measurable through reduced expression of lipid metabolism genes [4] [5]

- Altered expression of cell cycle regulators: Including modulation of phospho-GSK-3β and c-Myc levels [4]

Table 2: Pharmacodynamic Biomarkers for this compound Response Monitoring

| Biomarker | Detection Method | Biological Significance | Time Course |

|---|---|---|---|

| Phospho-Histone H3 (Ser10) | Western blot, IHC | Direct measure of Aurora B inhibition | Early (24-48 hours) |

| Polyploidy | Flow cytometry, Karyotyping | Mitotic disruption and failed cytokinesis | Mid-term (48-72 hours) |

| SREBP1 cleavage | Western blot | Lipid metabolism pathway disruption | Mid-term (72-96 hours) |

| Lipid metabolism genes | RT-qPCR, RNA-seq | Downstream metabolic effects | Late (96+ hours) |

In Vivo Study Design Protocol

Animal Model Selection

Rodent xenograft models represent the established standard for evaluating this compound efficacy in solid tumors. Researchers should employ immunodeficient mice (e.g., BALB/c nu/nu or similar strains) to accommodate human tumor cell implantation. The selection of appropriate tumor models should align with research objectives, with the following considerations:

- Cell line-derived xenografts (CDX): Utilize established human cancer cell lines such as A2780 (ovarian cancer) or U87MG (glioblastoma) for standardized, reproducible tumor growth [1] [4]

- Patient-derived xenografts (PDX): Implement patient-derived GBM models for clinically relevant studies, particularly when investigating glioma stem cell populations [4] [5]

- Orthotopic implantation: Employ orthotopic GBM models for brain tumor studies to maintain appropriate tumor microenvironment [4]